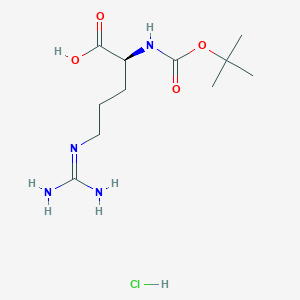

(S)-2-tert-Butoxycarbonylamino-5-guanidinopentanoic acid

Description

The exact mass of the compound Boc-Arg-OH.HCl is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

35897-34-8 |

|---|---|

Molecular Formula |

C11H22N4O4 |

Molecular Weight |

274.32 g/mol |

IUPAC Name |

5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

InChI |

InChI=1S/C11H22N4O4/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14) |

InChI Key |

HSQIYOPBCOPMSS-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC[NH+]=C(N)N)C(=O)O.[Cl-] |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O |

Synonyms |

35897-34-8; Boc-Arg-OHhydrochloride; (S)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoicacidhydrochloride; Boc-L-Arg-OH.HCl; Nalpha-Boc-L-argininehydrochloride; ST50319380; Boc-Arg-OH.HCl; N-ALPHA-BOC-L-ARGININEHYDROCHLORIDE; PubChem12902; AC1MC5ME; 114622-81-0; Boc-Arg-OHHClH2O; Boc-Arg-OH.HCl.H2O; 15063_ALDRICH; N-BOC-D-Argininehydrochloride; SCHEMBL8630295; Jsp006432; 15063_FLUKA; N|A-Boc-L-argininehydrochloride; HDELGKMVZYHPPB-FJXQXJEOSA-N; MolPort-002-915-556; AKOS015910917; AKOS015924220; AK161889; LP086419 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of Boc-L-arginine in Common Organic Solvents for Research and Development

Introduction

Nα-tert-Butoxycarbonyl-L-arginine (Boc-L-arginine) is a cornerstone building block in modern synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS) and the development of peptide-based therapeutics.[1][] Its strategic importance lies in the temporary protection of the α-amino group, which allows for sequential, controlled elongation of a peptide chain. The success of any synthesis or formulation process hinges on the precise control of reaction conditions, and chief among these is the solubility of the starting materials. A thorough understanding of Boc-L-arginine's solubility in commonly used solvents is not merely academic; it is a critical prerequisite for process optimization, ensuring reaction efficiency, maximizing yield, and achieving final product purity.

This guide provides an in-depth analysis of the solubility of Boc-L-arginine in three pivotal organic solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol. We will move beyond simple data reporting to explore the underlying physicochemical principles that govern these interactions. This document is designed for researchers, chemists, and drug development professionals, offering both authoritative data and the field-proven insights necessary to navigate the practical challenges of working with this essential amino acid derivative.

Section 1: Physicochemical Profile of Boc-L-arginine and Solvents

To comprehend solubility, one must first understand the molecular characteristics of both the solute and the solvent. The interplay between their respective properties dictates the extent of dissolution.

The Molecular Architecture of Boc-L-arginine

Boc-L-arginine is an amphiphilic molecule with distinct regions of varying polarity:

-

The Boc Protecting Group: The tert-butoxycarbonyl group is a bulky, non-polar (hydrophobic) moiety. It significantly alters the electronic and steric properties of the α-amino group, increasing the molecule's overall hydrophobicity compared to native L-arginine.

-

The Arginine Side Chain: The side chain contains a highly polar, strongly basic guanidinium group. This group is capable of extensive hydrogen bonding and is often protonated, existing as a salt (e.g., hydrochloride), which dramatically enhances its interaction with polar solvents.[3][4]

-

The Carboxylic Acid: The C-terminal carboxyl group is polar and capable of deprotonation to form a carboxylate, contributing to the molecule's zwitterionic potential and its ability to engage in hydrogen bonding.

Commercially, Boc-L-arginine is often supplied as a free acid, a hydrochloride salt (HCl), or a hydrochloride monohydrate.[5][6] The salt form is generally more polar and exhibits different solubility behavior than the free acid, a critical detail that must be confirmed from the product's Certificate of Analysis.

Profile of Key Organic Solvents

The choice of solvent is paramount and is dictated by its ability to favorably interact with the solute.[7]

-

N,N-Dimethylformamide (DMF): A polar aprotic solvent with a high dielectric constant. Its strong dipole moment makes it an excellent solvent for many polar compounds. While it cannot donate hydrogen bonds, its oxygen atom is a strong hydrogen bond acceptor, allowing it to effectively solvate the guanidinium and carboxylic acid groups of Boc-L-arginine. It is a workhorse solvent in solid-phase peptide synthesis.[8]

-

Dimethyl Sulfoxide (DMSO): Another highly polar aprotic solvent, DMSO is an exceptional hydrogen bond acceptor. It is particularly effective at dissolving compounds that have strong hydrogen bond donor groups.[9][10] Its ability to disrupt intermolecular hydrogen bonds within a crystal lattice often makes it a superior solvent for complex, polar molecules.

-

Ethanol: A polar protic solvent, capable of acting as both a hydrogen bond donor and acceptor. While polar, it is less so than DMF or DMSO. Its dual nature allows it to interact with both the polar (guanidinium, carboxyl) and non-polar (Boc group) regions of the solute. However, its hydrogen bonding network can sometimes be less effective at breaking up the solute-solute interactions in a crystal lattice compared to aprotic solvents like DMSO.[11][12]

Section 2: Determinants of Boc-L-arginine Solubility

Solubility is a thermodynamic equilibrium between the solid state (crystal lattice) and the dissolved state. For dissolution to occur, the energy released from solute-solvent interactions must overcome the energy of the crystal lattice and the solvent-solvent interactions.

The primary driver for the solubility of Boc-L-arginine in these solvents is the formation of strong hydrogen bonds and dipole-dipole interactions. The polar aprotic nature of DMF and DMSO allows them to effectively surround and stabilize the charged guanidinium side chain and the polar carboxyl group without forming a competing hydrogen bond network among solvent molecules, which can hinder dissolution.

Temperature also plays a crucial role; for most solid solutes, solubility increases with temperature as the added thermal energy helps to break apart the crystal lattice.[13] Furthermore, the purity of both the solute and the solvent is a critical, often overlooked, factor. Impurities can disrupt or, in some cases, enhance solvation.

Section 3: Quantitative Solubility Data

The following table summarizes publicly available solubility data for various forms of Boc-L-arginine. It is essential to recognize that these values are approximate and can vary based on the specific crystalline form, purity, and experimental conditions (e.g., temperature, moisture content).[1]

| Compound Name | Solvent | Reported Solubility | Source |

| Nα-Boc-L-arginine (Boc-L-Arg-OH) | DMF | ~15 mg/mL | Cayman Chemical[1] |

| Nα-Boc-L-arginine (Boc-L-Arg-OH) | DMSO | ~15 mg/mL | Cayman Chemical[1] |

| Nα-Boc-L-arginine (Boc-L-Arg-OH) | Ethanol | ~15 mg/mL | Cayman Chemical[1] |

| Nα,Nω,Nω'-Tris-Boc-L-arginine | DMF | ~30 mg/mL | Cayman Chemical[14] |

| Nα,Nω,Nω'-Tris-Boc-L-arginine | DMSO | ~30 mg/mL | Cayman Chemical[14] |

| Nα,Nω,Nω'-Tris-Boc-L-arginine | Ethanol | ~30 mg/mL | Cayman Chemical[14] |

Analysis of Data: The data indicates good solubility in all three solvents. The higher solubility of the tri-Boc variant is noteworthy; while adding more hydrophobic Boc groups, the disruption of the guanidinium group's ability to form a rigid, charged crystal lattice likely decreases the lattice energy, making it easier to dissolve.[15] The similar reported values of ~15 mg/mL for the mono-Boc version suggest that all three solvents are highly effective at solvating the molecule.

Section 4: Experimental Protocol for Solubility Determination

This protocol provides a robust, self-validating method for determining the equilibrium solubility of a given batch of Boc-L-arginine. The core principle is to create a saturated solution, ensure equilibrium is reached, and then accurately quantify the concentration of the dissolved solute.

Materials and Equipment

-

Boc-L-arginine (specific batch to be tested)

-

Anhydrous DMF, DMSO, and Ethanol (high-purity grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Calibrated micropipettes

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (0.22 µm, solvent-compatible)

-

Scintillation vials or other suitable glass containers

Step-by-Step Methodology

-

Preparation: Accurately weigh an excess amount of Boc-L-arginine (e.g., 50-100 mg) into a pre-weighed glass vial. Record the exact mass. This ensures that undissolved solid will remain at equilibrium.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial. Record the volume.

-

Equilibration (Trustworthiness Pillar): This is the most critical step. Seal the vial tightly to prevent solvent evaporation. Place the vial in a thermostatic shaker set to a constant, recorded temperature (e.g., 25 °C). Agitate the slurry for a prolonged period (minimum of 24 hours, 48 hours is preferable) to ensure the system reaches thermodynamic equilibrium. A shorter time may result in an underestimation of solubility.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the vial at a moderate speed (e.g., 5000 x g for 10 minutes) to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw a small aliquot (e.g., 100-200 µL) of the clear supernatant without disturbing the solid pellet. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any microscopic particulates. This step is crucial to prevent overestimation of solubility.

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

-

Quantify the concentration of Boc-L-arginine using a pre-validated HPLC or UV-Vis method against a standard curve prepared with the same batch of material.

-

-

Calculation: Calculate the solubility in mg/mL using the quantified concentration and the dilution factor.

Self-Validation System

To ensure the system has reached equilibrium, a second sample should be taken from the supernatant at a later time point (e.g., at 36 or 48 hours) and quantified. If the calculated solubility is consistent with the 24-hour measurement, it provides high confidence that equilibrium has been achieved.

Visualization of Experimental Workflow

Caption: Workflow for determining the equilibrium solubility of Boc-L-arginine.

Section 5: Practical Insights and Troubleshooting

-

Causality of Solvent Choice: DMSO is often the solvent of last resort for highly intractable compounds due to its exceptional solvating power. However, its high boiling point can make it difficult to remove. DMF is a good balance of solvating power and volatility. Ethanol is preferable in applications where protic solvents are required or where solvent removal under milder conditions is necessary.

-

Beware of Hygroscopicity: DMF and DMSO are notoriously hygroscopic. Absorbed water can significantly alter their solvent properties and may affect the solubility of Boc-L-arginine. Always use anhydrous solvents from a freshly opened bottle or a properly stored source.

-

Kinetics of Dissolution: Boc-L-arginine, especially in its crystalline form, may dissolve slowly. Sonication can be used to break up aggregates and accelerate dissolution, but it should be done in a controlled temperature bath to avoid heating the sample, which would artificially inflate the measured solubility.[16]

-

Stock Solution Stability: Once dissolved, the stability of Boc-L-arginine in solution should be considered. In protic solvents like ethanol, slow esterification could theoretically occur over long periods, though this is unlikely under standard storage conditions. For long-term storage, solutions are best kept at -20°C.[14]

Conclusion

Boc-L-arginine exhibits good solubility in the common polar organic solvents DMF, DMSO, and ethanol, with reported values typically in the range of 15-30 mg/mL. The choice of solvent has profound implications for reaction kinetics, formulation, and purification. While DMF and DMSO offer superior solvating power due to their polar aprotic nature, ethanol provides a protic alternative that is often more easily removed. Researchers must approach solubility not as a fixed number, but as a critical experimental parameter that should be verified for each specific batch and application using a robust protocol, as outlined in this guide. A disciplined, analytical approach to solubility is fundamental to achieving reliable and reproducible results in the laboratory and beyond.

References

-

Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved from [Link]

-

Carl ROTH. (n.d.). Boc-L-Arginine hydrochloride monohydrate. Retrieved from [Link]

-

ChemBK. (2024). Boc-Arg-OH.HCl. Retrieved from [Link]

-

GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

-

SB-PEPTIDE. (n.d.). Peptide solubility guidelines. Retrieved from [Link]

-

ChemBK. (2024). Nα-Boc-L-arginine. Retrieved from [Link]

-

Chem-Impex International. (n.d.). Nα,Nω,Nω'-Tris-Boc-L-arginine. Retrieved from [Link]

-

GenScript. (2020). PEPTIDE SOLUBILITY GUIDELINES. Retrieved from [Link]

-

PubChem. (n.d.). Boc-L-Arginine.HCl.H2O. Retrieved from [Link]

-

Ghaffari, A., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Analyst, 146(20), 6215-6224. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

-

Reddit. (2024). How to separate boc L arginine and L arginine. Retrieved from [Link]

-

Lai, Y., et al. (2025). Solubility Behavior and Data Correlation of N-Boc-N'-nitro-l-arginine in 12 Neat and Binary Methanol + Water Solvent Systems at 283.15–323.15 K. ResearchGate. Retrieved from [Link]

-

Chen, Y., et al. (2020). Protein Design: From the Aspect of Water Solubility and Stability. Biomolecules, 10(3), 403. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

-

ResearchGate. (2024). Solubility of ʟ-arginine in twelve mono-solvents: Solvent effects, molecular simulations and model correlations. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 3. bachem.com [bachem.com]

- 4. researchgate.net [researchgate.net]

- 5. Boc-L-Arginine hydrochloride monohydrate, 5 g, CAS No. 114622-81-0 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 6. Boc-L-Arginine.HCl.H2O | C11H25ClN4O5 | CID 2729004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Protein Design: From the Aspect of Water Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. genscript.com [genscript.com]

- 10. genscript.com [genscript.com]

- 11. chembk.com [chembk.com]

- 12. chembk.com [chembk.com]

- 13. researchgate.net [researchgate.net]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. chemimpex.com [chemimpex.com]

- 16. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

Part 1: Foundational Principles: The Chemistry of Arginine and the Boc Protecting Group

An In-Depth Technical Guide to the Mechanism and Application of Boc-Protected Arginine Derivatives

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This guide provides a deep dive into the chemical principles and mechanisms of action governing the use of tert-butyloxycarbonyl (Boc)-protected arginine derivatives. Moving beyond simple protocols, we will explore the causal relationships behind experimental choices, offering field-proven insights into the strategic application of these critical reagents in peptide synthesis, drug development, and novel therapeutic modalities.

The Unique Challenge of the Arginine Side Chain

Arginine is distinguished by its guanidinium group, a highly basic (pKa ≈ 12.5) and nucleophilic moiety that is protonated and positively charged under physiological conditions.[1][2] While this feature is often crucial for biological activity—facilitating electrostatic interactions and hydrogen bonding—it presents significant challenges in chemical synthesis.[1][3] The unprotected guanidinium group can catalyze undesirable side reactions, act as a competing nucleophile, and complicate purification processes. Therefore, effective protection is not merely advantageous; it is essential for the successful synthesis of arginine-containing peptides.[3][4]

The Rationale for Amine Protection

In peptide synthesis, controlled, sequential amide bond formation is paramount. This requires the masking of two key reactive sites on the incoming amino acid: the α-amino group and any reactive side-chain functionality. The tert-butyloxycarbonyl (Boc) group is a cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS), primarily for the temporary protection of the α-amino group.[5][6] Its role is to prevent self-polymerization and ensure that coupling occurs exclusively at the C-terminus of the growing peptide chain.

The Boc Protecting Group: A Mechanistic Overview

The utility of the Boc group stems from its unique combination of stability and controlled lability. It is robust under a wide range of basic and nucleophilic conditions yet can be removed cleanly and efficiently under specific acidic conditions.[7]

The introduction of the Boc group is a nucleophilic acyl substitution. The nitrogen atom of the amino group attacks an electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically facilitated by a mild base, which deprotonates the ammonium salt of the amino acid, increasing the nucleophilicity of the free amine.[8][9] The process results in the formation of a carbamate linkage, with tert-butanol and carbon dioxide as benign byproducts.[10]

Caption: General workflow for Boc protection of an amine.

The Boc group's acid lability is its defining feature.[9] Treatment with a strong acid, most commonly trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the carbamate. This initiates the collapse of the protecting group, leading to the formation of a highly stable tert-butyl cation, carbon dioxide, and the regenerated free amine (as its ammonium salt).[8][11]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Part 2: Mechanism of Action in Solid-Phase Peptide Synthesis (SPPS)

In the context of Boc-SPPS, a resin-bound peptide is elongated through a series of cycles, each consisting of Nα-Boc deprotection, neutralization, and coupling of the next Boc-protected amino acid.[12] For arginine, the strategy requires a "permanent" side-chain protecting group that is stable to the repeated TFA treatments used for Nα-Boc removal but can be cleaved at the end of the synthesis, typically with a stronger acid like hydrofluoric acid (HF).[5]

The Critical Challenge: δ-Lactam Formation

A primary mechanistic challenge during the coupling of an activated arginine derivative is the intramolecular side reaction leading to δ-lactam formation.[3] Here, the δ-nitrogen of the guanidinium side chain acts as an internal nucleophile, attacking the activated C-terminal carboxyl group. This irreversible reaction terminates the peptide chain and complicates purification. The choice of side-chain protection is therefore a critical decision aimed at mitigating this pathway.

Caption: Competing reaction pathways for activated arginine.

Comparative Analysis of Arginine Side-Chain Protecting Groups in Boc-SPPS

The choice of the arginine side-chain protecting group is a balancing act between deactivating the guanidinium group sufficiently to prevent side reactions and ensuring its eventual removal without degrading the final peptide.

| Protecting Group | Key Features & Mechanism of Protection | Cleavage Conditions | Advantages | Disadvantages & Mechanistic Insights |

| Tosyl (Tos) | An electron-withdrawing sulfonyl group that significantly reduces the nucleophilicity of the guanidinium nitrogens.[5][13] | Strong acid (e.g., HF).[5] | Robust, well-established, effectively prevents lactam formation. | The cleaved tosyl cation can alkylate other sensitive residues, particularly tryptophan. This side reaction is mechanistically mitigated by including scavengers like thioanisole in the cleavage cocktail to trap the reactive cation.[5][14] |

| Nitro (NO₂) | A very strong electron-withdrawing group that renders the guanidinium group inert.[15][16] | HF or on-resin reduction (e.g., SnCl₂).[5][14] | Very effective at preventing side reactions.[14] Orthogonal removal possible via reduction. | Partial reduction during HF cleavage can lead to ornithine formation. On-resin reduction with SnCl₂ provides a milder, alternative mechanistic pathway to circumvent this issue before final cleavage.[14][17] |

| Bis-Boc ((Boc)₂) | Two acid-labile Boc groups sterically and electronically protect the guanidinium functionality.[3] | TFA (same as Nα-Boc removal).[3][18] | Avoids the need for harsh final cleavage reagents like HF. | High propensity for δ-lactam formation.[3][18] The electronic effect is less deactivating than Tos or NO₂, making the intramolecular cyclization kinetically more competitive with the desired intermolecular coupling.[18] |

Part 3: Advanced and Emerging Mechanisms of Action

The application of Boc-arginine derivatives extends beyond their structural role in peptide synthesis. They are increasingly utilized as functional components in drug delivery and novel therapeutic strategies.

As Precursors to Nitric Oxide Synthase (NOS) Inhibitors

Arginine is the natural substrate for nitric oxide synthase (NOS). Derivatives where the guanidinium group is modified, such as in N-nitro-L-arginine, can act as potent enzyme inhibitors.[16] Boc-Arg(NO₂)-OH serves as a key building block for synthesizing peptide-based probes and inhibitors targeting NOS. The nitroguanidine moiety is a stable mimic of an intermediate in the catalytic cycle of the enzyme, allowing it to bind tightly to the active site.

In Drug Delivery Systems

Arginine-rich peptides are well-known as cell-penetrating peptides (CPPs). Boc-protected arginine derivatives are used to synthesize CPPs and other peptide-based drug carriers.[19] The mechanism involves using the Boc groups to temporarily mask the positive charges of the guanidinium groups. This can enhance solubility in organic media during synthesis and potentially alter the pharmacokinetic profile of the carrier. Upon exposure to an acidic environment (e.g., in endosomes or tumor microenvironments) or enzymatic action, the Boc groups are cleaved, revealing the cationic arginine residues which then facilitate membrane translocation and drug release.[]

A Novel Mechanism: Targeted Protein Degradation via Boc₃Arg Ligands

A groundbreaking application of Boc-protected arginine is in the development of novel protein degraders. Researchers have discovered that conjugating a ligand for a target protein to a tris-Boc-arginine (Boc₃Arg) moiety can induce the degradation of that protein through a ubiquitin-independent pathway.[21]

The proposed mechanism is that the lipophilic Boc₃Arg tag acts as a recognition motif for the 20S proteasome core particle.[21] By physically linking the target protein to the Boc₃Arg tag, the entire complex is localized directly to the 20S proteasome for degradation, bypassing the entire canonical ubiquitin-proteasome system (UPS) that requires E1, E2, and E3 ligases. This represents a paradigm shift in targeted protein degradation.[21]

Caption: Ubiquitin-independent protein degradation via Boc₃Arg tag.

Part 4: Experimental Protocols and Best Practices

Disclaimer: These protocols are illustrative. Researchers must adapt them to their specific peptide sequence, resin, and available equipment. Always consult safety data sheets (SDS) for all reagents.

Protocol: Nα-Boc Deprotection in SPPS

-

Swell the Resin: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

-

Wash: Wash the resin 3x with DCM.

-

Deprotection: Treat the resin with 25-50% TFA in DCM (v/v) for 30 minutes at room temperature.[9] Causality: This concentration of TFA is sufficient to cleave the Nα-Boc group rapidly without significantly affecting most acid-labile side-chain protecting groups (like Tos) or the resin linkage.

-

Wash: Wash the resin 3x with DCM, followed by 3x with isopropanol, and 3x with DCM to remove residual acid and byproducts.

-

Neutralization: Treat the resin with 5-10% N,N-diisopropylethylamine (DIPEA) in DCM for 2 x 2 minutes to neutralize the resulting ammonium salt.

Protocol: Coupling of Boc-Arg(Tos)-OH

-

Prepare Coupling Solution: In a separate vessel, dissolve Boc-Arg(Tos)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in N,N-dimethylformamide (DMF). Add DIPEA (6 eq.) and allow to pre-activate for 2-5 minutes. Causality: HBTU/HOBt forms a highly reactive OBt-ester of the amino acid, which rapidly acylates the free N-terminal amine on the resin, outcompeting the intramolecular lactam formation.

-

Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

-

React: Agitate at room temperature for 1-2 hours.

-

Monitor: Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Wash: Wash the resin 3x with DMF, 3x with DCM.

Protocol: Final Cleavage and Deprotection (HF Cleavage)

Warning: Hydrofluoric acid (HF) is extremely toxic and corrosive. This procedure must be performed only by trained personnel in a specialized, HF-rated chemical fume hood with appropriate personal protective equipment.

-

Prepare Scavenger Cocktail: For a peptide containing Arg(Tos) and Trp, a typical "high HF" cleavage cocktail is HF:p-cresol:p-thiocresol (90:5:5, v/v).[14] Causality: p-cresol and p-thiocresol are scavengers that trap the reactive t-butyl and tosyl cations generated during cleavage, preventing them from modifying sensitive residues like tryptophan and methionine.

-

Dry the Resin: Thoroughly dry the peptide-resin under high vacuum.

-

Cleavage: Add the scavenger cocktail to the resin in a specialized HF apparatus. Condense liquid HF into the vessel at -78°C.

-

React: Stir the mixture at 0°C for 1-2 hours.

-

Evaporate HF: Remove the HF under a stream of nitrogen, followed by high vacuum.

-

Precipitate and Purify: Precipitate the crude peptide in cold diethyl ether, wash, and purify by HPLC.

References

- Mastering Peptide Synthesis: The Role of Boc-Arg(NO2)-OH. (2026). Ningbo Inno Pharmchem Co.,Ltd.

- Application of Boc-Arg(Boc)2-OH in the Synthesis of Therapeutic Peptides: Application Notes and Protocols. (2025). BenchChem.

- BOC Protection and Deprotection. (2025). J&K Scientific LLC.

- The Chemistry of the Boc Protecting Group. (2025). BenchChem.

- Exploring the Chemical Properties and Applications of N-Boc-N'-nitro-L-arginine. Ningbo Inno Pharmchem Co.,Ltd.

- Amino acid structure and classific

- tert-Butyloxycarbonyl protecting group. Wikipedia.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- The Role of Nalpha-Boc-Ng-Tosyl-L-arginine in Advancing Peptide Synthesis. Ningbo Inno Pharmchem Co.,Ltd.

- Amino acid Derivatives for Peptide Synthesis. Various Sources.

- Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. PubMed Central.

- Boc Protected Compounds. (2023). Hebei Boze Chemical Co., Ltd.

- Nα-Fmoc-Nω,Nω'-bis-Boc-L-arginine. Chem-Impex.

- Methods for the synthesis of arginine-containing peptides.

- Guanidinium group is protonated in a strongly basic arginine solution.

- Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI.

- 26.7: Peptide Synthesis. (2024). Chemistry LibreTexts.

- Technical Support Center: Arginine Side-Chain Protection in Boc Synthesis. (2025). BenchChem.

- Boc Protection Mechanism (Boc2O). Common Organic Chemistry.

- Amino Acids for Sustained-Release Injectables. BOC Sciences.

- Boc3Arg-Linked Ligands Induce Degradation by Localizing Target Proteins to the 20S Proteasome. (2016). ACS Chemical Biology.

- Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (2020).

- Do I need to protect Fmoc-Arg in solid phase peptide synthesis?. (2022).

Sources

- 1. Khan Academy [khanacademy.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. Boc Protected Compounds [pt.bzchemicals.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]

- 19. chemimpex.com [chemimpex.com]

- 21. Boc3Arg-Linked Ligands Induce Degradation by Localizing Target Proteins to the 20S Proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical stability of Boc-L-arginine under storage

An In-Depth Technical Guide to the Physical and Chemical Stability of Nα-tert-Butoxycarbonyl-L-arginine (Boc-L-arginine)

Introduction

Nα-tert-Butoxycarbonyl-L-arginine (Boc-L-arginine) is a cornerstone derivative of the amino acid L-arginine, playing a pivotal role as a building block in peptide synthesis.[1][2] The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino nitrogen allows for the controlled, stepwise assembly of peptide chains, a fundamental process in drug discovery and development. The chemical integrity and physical stability of this reagent are not mere matters of quality control; they are critical determinants of the success, purity, and yield of the final synthesized peptide.

The stability profile of Boc-L-arginine directly influences its shelf-life, dictates appropriate storage and handling protocols, and, most importantly, impacts the impurity profile of the peptides it is used to create. Degradation of this starting material can introduce closely-related impurities that are often difficult to separate from the target peptide, compromising its efficacy and safety.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the physical and chemical stability of Boc-L-arginine. We will delve into its physicochemical properties, explore its primary degradation pathways, present a robust framework for stability assessment through forced degradation studies, and conclude with field-proven best practices for storage and handling.

Part 1: Physicochemical Properties and Physical Stability

The physical state of Boc-L-arginine is the first line of defense in quality assessment. Any deviation from its expected properties can be an early indicator of chemical degradation.

Appearance and Solid-State Properties Boc-L-arginine and its common salts, such as the hydrochloride monohydrate (Boc-Arg-OH·HCl·H₂O), are typically supplied as a white to off-white crystalline powder.[2][3] From an experiential standpoint, the "whiteness" and crystallinity are important. A shift towards a yellow or brown hue, or a change in texture from crystalline to amorphous or clumpy, often suggests exposure to excessive heat, light, or moisture, signaling potential degradation.

Hygroscopicity Hygroscopicity, the tendency to absorb moisture from the air, is a significant concern, particularly for the hydrochloride salt forms of Boc-L-arginine.[4] The presence of absorbed water can act as a reactant, accelerating hydrolytic degradation pathways even under otherwise optimal storage conditions. This is why storing the compound in a dry, well-sealed container is paramount. The ingress of moisture can also lead to the physical caking of the powder, making it difficult to handle and weigh accurately.

Solubility Understanding the solubility profile is crucial for preparing stock solutions for synthesis or analysis. The following are typical solubilities for the free base form of Boc-L-arginine:

| Solvent | Solubility |

| DMF | ~15 mg/ml[1] |

| DMSO | ~15 mg/ml[1] |

| Ethanol | ~15 mg/ml[1] |

| PBS (pH 7.2) | ~10 mg/ml[1] |

Note: The solubility of salt forms may differ. It is always advisable to perform small-scale solubility tests before preparing large-volume solutions.

Part 2: Chemical Stability and Degradation Pathways

The chemical structure of Boc-L-arginine contains two primary moieties susceptible to degradation: the acid-labile Nα-Boc protecting group and the nucleophilic guanidino side chain.

Caption: Key labile points in the Boc-L-arginine structure.

Hydrolytic Degradation (pH Stress) Hydrolysis is the most common degradation pathway. The outcome is highly dependent on the pH of the environment.

-

Acidic Conditions: The Boc group is designed to be removed under acidic conditions (e.g., using trifluoroacetic acid, TFA). This cleavage is the primary degradation concern. Under improper storage where the material is exposed to acidic vapors or moisture that becomes acidic, slow hydrolysis can occur, liberating the free amino acid L-arginine. The mechanism involves protonation of the carbamate followed by the formation of a stable tert-butyl cation and carbon dioxide.

-

Basic Conditions: The Boc group is generally considered stable to basic conditions, which is why the base-labile Fmoc group is often used in orthogonal protection strategies.[5] However, prolonged exposure to strong bases could potentially facilitate other side reactions involving the guanidino group, though this is less common than acid-catalyzed deprotection.

Thermal Degradation Elevated temperatures act as a catalyst for degradation. As per the Arrhenius equation, reaction rates, including those of hydrolysis, increase with temperature.[6] Storing Boc-L-arginine at elevated temperatures will significantly shorten its shelf life by accelerating the cleavage of the Boc group. In extreme cases, thermal stress can lead to charring and the formation of a complex mixture of decomposition products.

Photolytic Degradation Exposure to light, particularly UV light, can provide the energy to initiate photochemical reactions. While specific photolytic degradation pathways for Boc-L-arginine are not extensively documented in introductory literature, it is a standard best practice in chemical storage to protect light-sensitive organic molecules.[3][7] Product specifications for Boc-Arg-OH.HCl.H2O explicitly recommend protection from light.[3]

Oxidative Degradation The electron-rich guanidino side chain of arginine can be susceptible to attack by oxidizing agents.[4] Forced degradation studies often employ hydrogen peroxide to simulate oxidative stress.[7] This can lead to the formation of various oxidized derivatives, which would be considered impurities in a peptide synthesis workflow.

Caption: Primary degradation pathways for Boc-L-arginine.

Potential Degradation Products Summary

| Stress Condition | Potential Degradation Products | Primary Mechanism |

| Acidic Hydrolysis | L-Arginine | Cleavage of the Nα-Boc group[4] |

| Oxidative Stress | Oxidized guanidino derivatives | Oxidation of the side chain[4] |

| High Thermal Stress | L-Arginine, other decomposition products | Acceleration of hydrolysis and other reactions[4] |

| Photolytic Stress | Various photoproducts | Light-induced decomposition |

Part 3: A Framework for Stability Assessment

To ensure the quality of Boc-L-arginine, a systematic approach to stability testing is required. This framework is built upon the principle of forced degradation, which is a cornerstone of pharmaceutical development and is essential for creating robust analytical methods.[6][8]

The Role of Forced Degradation Studies The objective of a forced degradation or stress study is to intentionally degrade the compound under more severe conditions than it would typically encounter during storage.[7][8] The purpose is twofold:

-

To Identify Degradation Pathways: It helps elucidate the likely degradation products that could form under long-term storage, providing a chemical "fingerprint" of instability.[6]

-

To Develop a Stability-Indicating Method: It is the only reliable way to prove that your analytical method (typically HPLC) can separate the intact drug from all potential degradation products. This specificity is a regulatory requirement for quality control methods.[8]

It's a common misconception that the goal is complete degradation. The industry standard is to aim for 10-20% degradation.[7][8] This provides a sufficient quantity of degradants to be detected and resolved by the analytical method without degrading the sample so extensively that secondary and tertiary degradation products complicate the analysis.

Caption: A logical workflow for the stability testing of Boc-L-arginine.

Protocol 1: Forced Degradation Experimental Workflow

Objective: To generate potential degradation products of Boc-L-arginine for analytical method development.

Materials:

-

Boc-L-arginine

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Type 1 (Ultrapure) Water

-

Acetonitrile (HPLC Grade)

-

Calibrated pH meter, heating block/oven, photostability chamber

Methodology:

-

Prepare Stock Solution: Accurately weigh and dissolve Boc-L-arginine in Type 1 water to a concentration of approximately 1 mg/mL. This concentration is a common starting point for degradation studies.[7]

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M HCl.

-

Incubate at 60°C.

-

Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

Rationale: Elevated temperature is used to accelerate the acid-labile Boc-group cleavage within a practical timeframe.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M NaOH.

-

Incubate at 60°C.

-

Withdraw and neutralize aliquots with 0.1 M HCl at the same time points.

-

Rationale: While the Boc group is relatively stable to base, these conditions test for other potential base-catalyzed degradation pathways.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% H₂O₂.

-

Keep at room temperature, protected from light.

-

Withdraw aliquots at the designated time points.

-

Rationale: 3% H₂O₂ is a standard reagent for simulating oxidative stress that might occur from atmospheric oxygen over a long shelf life.

-

-

Thermal Degradation:

-

Place a sample of the solid Boc-L-arginine powder in an oven at a controlled temperature (e.g., 80°C).

-

Place a sample of the stock solution in a heating block at 80°C.

-

Sample both the solid and liquid at time points, preparing a 1 mg/mL solution from the solid before analysis.

-

Rationale: This tests for both solid-state and solution-state thermal stability, which can differ significantly.

-

-

Photolytic Degradation:

-

Expose the stock solution and solid powder to a light source that provides combined UV and visible light, as specified in ICH Q1B guidelines.

-

A parallel control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze samples after a defined exposure period (e.g., 1.2 million lux hours for visible and 200 watt hours/square meter for UV).

-

Rationale: This directly assesses the impact of light exposure during storage and handling.

-

-

Analysis: Analyze all stressed and control samples by the validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating intact Boc-L-arginine from all process-related impurities and forced degradation products.

Instrumentation and Columns:

-

HPLC system with a quaternary pump, autosampler, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a standard choice for this type of polar molecule.[4]

Methodology:

-

Wavelength Selection: Analyze a solution of Boc-L-arginine using the DAD/PDA to scan across a range of wavelengths (e.g., 190-400 nm). Select a detection wavelength that provides good sensitivity for the parent peak, typically around 210-230 nm for compounds lacking a strong chromophore.

-

Initial Method Scouting (Gradient Elution):

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent to improve peak shape for the basic guanidino group and provides an acidic pH to ensure consistent ionization.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Run a broad gradient, for example, 5% to 95% B over 20-30 minutes.

-

-

Method Optimization:

-

Inject a mixture of the stressed samples (acid, base, oxidative, etc.) that show approximately 10-20% degradation.

-

Adjust the gradient slope, initial and final mobile phase compositions, and flow rate to achieve baseline resolution between the main Boc-L-arginine peak and all degradant peaks.

-

The goal is a resolution (Rs) of >1.5 between all adjacent peaks.

-

-

Method Validation (Specificity):

-

Once the method is optimized, demonstrate specificity. This is the most critical part of validating a stability-indicating method.

-

Inject all individual stressed samples and the control.

-

Use the DAD/PDA detector to perform peak purity analysis on the Boc-L-arginine peak in each chromatogram. The peak should be spectrally pure, demonstrating that no degradant is co-eluting.

-

This self-validating system proves the method can accurately quantify Boc-L-arginine in the presence of its degradation products.[8]

-

Part 4: Recommended Storage and Handling

Based on safety data sheets, supplier recommendations, and the chemical principles outlined above, a consolidated set of best practices can be established.

Recommended Storage Conditions

| Compound Form | Recommended Temperature | Additional Notes |

| Boc-L-Arg-OH·HCl | 2 - 8 °C[9] | Store in a dry, well-ventilated area.[9] |

| Boc-L-Arg-OH·HCl·H₂O | ≤ 25°C[3] | Protect from light and store in a dry place.[3] |

| Boc-L-Arg-OH (Free Base) | -20°C[1] | Stated stability of ≥ 4 years at this temperature.[1] |

| Boc-L-Arg(Mtr)-OH | -20°C (1 year) or -80°C (2 years)[10] | For stock solutions. |

| Nα,Nω,Nω'-Tris-Boc-L-arginine | ≤ -15 °C[2] |

Key Takeaway: There is variability based on the specific salt and additional protecting groups. However, the universal recommendations are to store in a cool, dry, and dark environment in a tightly sealed container. For long-term storage, sub-zero temperatures (-15°C to -20°C) are generally preferred.

Handling Best Practices

-

Work Area: Always handle the powder in a well-ventilated area to avoid inhalation of dust.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[9]

-

Hygiene: Practice good industrial hygiene. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[9]

-

Minimizing Exposure: Open containers for the shortest time possible to minimize exposure to atmospheric moisture and light. Use of a glove box or desiccator for aliquoting is recommended for sensitive applications.

-

Spills: In case of a spill, sweep or shovel the solid material into an appropriate container for disposal, minimizing dust generation.[9]

Conclusion

The physical and chemical stability of Boc-L-arginine is a multi-faceted issue that is fundamental to its successful use in research and manufacturing. While the compound is stable under recommended storage conditions, it is susceptible to degradation via hydrolysis (primarily acid-catalyzed cleavage of the Boc group), oxidation, heat, and light.

A thorough understanding of these degradation pathways, coupled with the implementation of robust analytical methods validated through forced degradation studies, provides the necessary framework for ensuring the quality and integrity of this critical reagent. By adhering to the storage and handling best practices outlined in this guide, researchers and drug development professionals can mitigate the risks of instability, leading to more reliable, reproducible, and high-purity outcomes in their peptide synthesis endeavors.

References

- N-alpha-Boc-L-arginine hydrochloride Safety Data Sheet. (2019). Santa Cruz Biotechnology. [URL: https://www.scbt.com/sds/sc-236528/N-alpha-Boc-L-arginine-hydrochloride]

- An In-depth Technical Guide on the Physical and Chemical Stability of Nα- tert-Butoxycarbonyl-L-arginine methyl ester (Boc-Arg-OMe). (2025). BenchChem. [URL: https://www.benchchem.com/product/boc-arg-ome-technical-guide]

- Boc-L-Arg(Mtr)-OH. MedchemExpress.com. [URL: https://www.medchemexpress.com/boc-l-arg-mtr-oh.html]

- SPECIFICATION: Boc-Arg-OH.HCl.H2O. (n.d.). [URL: Not a direct link, found through search]

- Boc-L-Arg-OH. Cayman Chemical. [URL: https://www.caymanchem.com/product/16641/boc-l-arg-oh]

- Nα,Nω,Nω'-Tris-Boc-L-arginine. Chem-Impex. [URL: https://www.chemimpex.com/products/na-nw-nw-tris-boc-l-arginine]

- Crew, A. P., et al. (2018). Boc3Arg-linked ligands induce degradation by localizing target proteins to the 20S proteasome. eLife, 7, e32253. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5898858/]

- Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [URL: https://bioprocessintl.

- Mahama, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2936. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7356269/]

- Stability of the mixture of Fmoc-Arg(Boc)2-OH/OxymaPure 1:1 in DMF (A)... ResearchGate. [URL: https://www.researchgate.

- Boc-Arg(Boc)2-OH (symmetrical). Biosynth. [URL: https://www.biosynth.com/p/FT180863/108787-91-3-boc-arg-boc-2-oh-symmetrical]

- Sharma, M. C. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [URL: https://medcraveonline.

- Forced Degradation Study in Pharmaceutical Stability. (2022). Pharmaguideline. [URL: https://www.pharmaguideline.com/2014/01/forced-degradation-study-in-pharmaceutical-stability.html]

- The Arginine degradation pathway. ResearchGate. [URL: https://www.researchgate.

- L-arginine degradation I (arginase pathway). (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- Analytical Services for Advanced Testing & Analysis. BOC Sciences. [URL: https://www.bocsci.com/analytical-services.html]

- Boc-Protected Amino Groups. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm]

- Gayda, G. Z., Stasyuk, N. E., & Gonchar, M. V. (2015). THE METHODS OF L-ARGININE ANALYSIS. Biopolymers and Cell, 31(1), 5-18. [URL: https://www.researchgate.net/publication/282330689_THE_METHODS_OF_L-ARGININE_ANALYSIS]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5.imimg.com [5.imimg.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 10. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: A Scientist's Guide to the Deprotection of Boc-Protected Arginine using Trifluoroacetic Acid

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, prized for its stability and facile removal under acidic conditions.[1] Arginine, with its highly basic guanidinium side chain, is a critical amino acid in many therapeutic peptides but presents unique challenges during synthesis and deprotection.[2] This application note provides a comprehensive technical guide for the deprotection of Boc-protected arginine using trifluoroacetic acid (TFA). We will delve into the underlying chemical mechanisms, explore the critical role of scavengers in preventing deleterious side reactions, and provide detailed, field-proven protocols for both solution-phase and solid-phase applications. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize their synthetic workflows and ensure the integrity of arginine-containing peptides.

The Underlying Chemistry: Mechanism and Rationale

The removal of the Boc protecting group is an acid-catalyzed process, specifically an acidolysis reaction. Trifluoroacetic acid (TFA) is the reagent of choice due to its strength, volatility, and ability to dissolve most protected peptides. The reaction proceeds via a well-understood mechanism that, while efficient, generates a highly reactive electrophilic intermediate.

The process begins with the protonation of the carbonyl oxygen of the Boc group by TFA. This activation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the desired free primary amine.[3][4]

Caption: Mechanism of TFA-Mediated Boc Deprotection.

The generation of the tert-butyl cation is the central challenge of this reaction. It is a potent electrophile capable of irreversibly modifying nucleophilic amino acid side chains, compromising the purity and integrity of the final product.[4][5]

The Challenge: Mitigating Electrophilic Side Reactions

During deprotection, particularly in the context of solid-phase peptide synthesis (SPPS) where the final cleavage cocktail removes multiple protecting groups simultaneously, the concentration of generated carbocations can be significant.[5] These cations will readily attack any available nucleophile.

Common Side Reactions:

-

tert-Butylation: The addition of a tert-butyl group (+56 Da) to nucleophilic residues. Tryptophan is highly susceptible, followed by methionine, cysteine, and tyrosine.[4][6]

-

Side-Chain Protector Reactivity: When cleaving peptides from a solid support, side-chain protecting groups (e.g., Pbf, Pmc on Arginine) are also cleaved, generating other reactive species that can cause side reactions like sulfonation of tryptophan.[5]

The guanidinium group of arginine itself is generally protonated and thus less nucleophilic under the strongly acidic conditions of the cleavage cocktail. However, the primary concern is the protection of other sensitive residues within the peptide sequence.[4]

The Solution: The Critical Role of Scavengers

To prevent these unwanted modifications, the deprotection medium must include scavengers . These are nucleophilic reagents added to the TFA cocktail to trap, or "scavenge," the reactive electrophiles as they are formed.[5][7] The choice of scavenger is dictated by the amino acid composition of the peptide.

Table 1: Common Scavengers in TFA Cleavage Cocktails

| Scavenger | Typical Conc. (v/v) | Primary Target(s) & Rationale | Citation |

|---|---|---|---|

| Water (H₂O) | 2.5 - 5% | General Purpose. Traps carbocations by forming tert-butanol. Essential in most cocktails. | [2][4] |

| Triisopropylsilane (TIS) | 1 - 5% | Potent Cation Reducer. Highly effective at trapping tert-butyl cations and trityl cations through reductive quenching. A standard, highly effective choice. | [1][4] |

| Ethanedithiol (EDT) | 1 - 5% | Cysteine & Tryptophan. A dithiol that effectively scavenges cations and helps prevent the re-oxidation of cysteine residues. | [3][7] |

| Thioanisole | 2.5 - 5% | Methionine & Arginine. Prevents S-alkylation of methionine and can accelerate the removal of sulfonyl-based Arg protecting groups (e.g., Pmc, Mtr). |[3][5] |

A widely successful and minimally odorous "universal" cocktail for most peptides, including those containing arginine, is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[2][8] This mixture is potent enough to cleave Nα-Boc groups and common acid-labile side-chain protectors like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) within a reasonable timeframe.[2][8]

Caption: Logical workflow for selecting an appropriate TFA cleavage cocktail.

Experimental Protocols

The following protocols provide detailed, self-validating methodologies. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Protocol 4.1: Solution-Phase Deprotection of Boc-L-Arginine

This protocol is suitable for a standalone Boc-protected arginine derivative.

Materials:

-

Boc-L-Arginine (or derivative)

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Triisopropylsilane (TIS)

-

Diethyl ether, anhydrous, cold (0 °C)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve Boc-Arg-OH (1 equivalent) in anhydrous DCM (approx. 10-20 mL per gram of substrate).[1]

-

Cooling: Cool the flask in an ice bath to 0 °C with stirring.

-

Scavenger Addition: Add TIS to the solution to a final concentration of 2.5-5% (v/v).[4]

-

TFA Addition: Slowly, add an equal volume of TFA to the stirred solution (resulting in a ~50% TFA in DCM mixture).[1] A more aggressive deprotection can use up to 95% TFA.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring.

-

Monitoring (Self-Validation): Monitor the reaction progress every 30 minutes by Thin Layer Chromatography (TLC).

-

Spot the starting material, a co-spot, and the reaction mixture on a silica plate.

-

Develop using a suitable solvent system (e.g., DCM:Methanol, 9:1 v/v).[1]

-

Visualize with a UV lamp and then by staining with a ninhydrin solution. The product, a primary amine, will stain positive (purple/blue), while the Boc-protected starting material will not.[1]

-

The reaction is complete when the starting material spot has completely disappeared (typically 30-120 minutes).[1]

-

-

Work-up & Isolation: Proceed to the work-up protocol in Section 5.

Protocol 4.2: Solid-Phase Cleavage and Deprotection of an Arginine-Containing Peptide

This protocol describes the final cleavage of a peptide from an acid-labile resin (e.g., Wang, Rink Amide) which simultaneously removes the Nα-Boc and side-chain protecting groups.

Materials:

-

Peptide-resin (fully synthesized and dried)

-

Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . Prepare this fresh.[2][8]

-

Diethyl ether, anhydrous, cold (0 °C)

-

Reaction vessel with a fritted filter

Procedure:

-

Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.

-

Cleavage Cocktail Addition: Add the freshly prepared cleavage cocktail to the resin (approx. 5-10 mL per gram of resin).[2]

-

Reaction: Agitate the mixture at room temperature for 1.5 to 3 hours. For peptides with multiple arginine residues protected with groups like Pmc, longer reaction times may be necessary.[9]

-

Peptide Collection: Filter the resin and collect the cleavage solution containing the peptide into a clean centrifuge tube.

-

Resin Wash: Wash the resin with a small additional volume of neat TFA and combine the filtrates.

-

Monitoring (Self-Validation): A small aliquot of the cleaved peptide solution can be precipitated, dissolved, and analyzed by LC-MS to confirm the correct mass and assess the purity of the crude product.

-

Work-up & Isolation: Proceed to the work-up protocol in Section 5.

Standard Work-up and Product Isolation

This procedure is applicable to the crude product obtained from both solution and solid-phase protocols.

-

Solvent Removal: Concentrate the TFA solution containing the product under reduced pressure (rotary evaporation). To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene (add solvent and evaporate again, 2-3 times).[1][3]

-

Precipitation: To the concentrated crude residue, add a significant volume (10-20x) of cold, anhydrous diethyl ether. This will cause the peptide TFA salt to precipitate as a white solid.[1][8]

-

Trituration: Stir or sonicate the mixture to break up any solids and form a fine, easily washable precipitate.

-

Isolation: Isolate the solid product by centrifugation (pelleting the solid) or vacuum filtration.[1]

-

Washing: Wash the isolated solid with fresh, cold diethyl ether (2-3 times) to remove scavengers and other organic-soluble impurities.

-

Drying: Dry the final product, the arginine-containing peptide as its TFA salt, under high vacuum.

Troubleshooting Guide

Table 2: Troubleshooting Guide for Boc Deprotection

| Issue | Likely Cause(s) | Recommended Solution(s) | Citation |

|---|---|---|---|

| Incomplete Deprotection (Starting material remains) | 1. Insufficient reaction time. 2. Insufficient acid strength. 3. Poor resin swelling (SPPS). | 1. Extend the reaction time and continue monitoring. 2. Increase the concentration of TFA (e.g., from 50% to 95%). 3. Ensure resin is properly swelled in a suitable solvent (e.g., DCM) before adding the cleavage cocktail. | [10] |

| LC-MS shows mass of Product +56 Da | tert-butylation of a nucleophilic residue (Trp, Met, Cys, Tyr) due to inadequate scavenging. | 1. Ensure scavengers (especially TIS) are fresh and used in the correct proportion (2.5-5%). 2. For Cys/Met/Trp-rich peptides, consider adding EDT or thioanisole to the cocktail. | [4][6] |

| Low Product Yield after Precipitation | 1. The deprotected peptide TFA salt may have some solubility in ether. 2. Product is highly water-soluble and difficult to handle. | 1. Ensure the ether is ice-cold and use a larger volume to maximize precipitation. 2. After TFA removal, dissolve the crude product in water and lyophilize to obtain the final product. |[11] |

Conclusion

The TFA-mediated deprotection of Boc-arginine is a robust and fundamental procedure in chemical synthesis. Success hinges on a solid understanding of the reaction mechanism, particularly the generation and subsequent quenching of the reactive tert-butyl cation. By selecting an appropriate scavenger cocktail based on the peptide's composition and adhering to validated protocols for reaction, monitoring, and work-up, researchers can reliably obtain high-purity arginine-containing products. The standard use of a TFA/TIS/H₂O cocktail provides a powerful and effective starting point for the vast majority of applications.

References

-

Kadereit, D., et al. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. PubMed. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Peptide Synthesis: The Role of Boc-Arg(NO2)-OH. Available from: [Link]

-

Wikipedia. Peptide synthesis. Available from: [Link]

-

Barlos, K., et al. (1989). Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis. PubMed. Available from: [Link]

-

Semantic Scholar. Acid-labile protecting groups for the synthesis of lipidated peptides. Available from: [Link]

-

Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Available from: [Link]

-

Química Organica.org. Peptide synthesis - Acid group protection. Available from: [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

-

Aapptec Peptides. Amino Acid Sidechain Deprotection. Available from: [Link]

-

ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. Available from: [Link]

-

ResearchGate. Peptide Global Deprotection/Scavenger-Induced Side Reactions. Available from: [Link]

-

ACS Publications. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available from: [Link]

-

CDN. Cleavage Cocktail Selection. Available from: [Link]

-

ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Available from: [Link]

-

ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available from: [Link]

-

Isidro-Llobet, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules. Available from: [Link]

- Google Patents. (2019). Methods for the synthesis of arginine-containing peptides.

-

Common Organic Chemistry. Boc Deprotection - TFA. Available from: [Link]

-

ResearchGate. (2021). How much time do your reaction take when cleaving arginine-rich peptides?. Available from: [Link]

-

Aapptec Peptides. Boc-Arg(Boc)₂-OH [97745-69-2]. Available from: [Link]

-

Aapptec Peptides. Boc-Arg-OH HCl H2O [35897-34-8]. Available from: [Link]

-

The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Available from: [Link]

-

Nomizu, M., et al. (1991). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. International Journal of Peptide and Protein Research. Available from: [Link]

-

Royal Society of Chemistry. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biotage.com [biotage.com]

- 8. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

Application of Boc-L-arginine in the Synthesis of Antibacterial Peptides: A Technical Guide for Researchers

Introduction: The Critical Role of Arginine in Cationic Antibacterial Peptides

The escalating threat of multidrug-resistant bacteria necessitates the development of novel therapeutic agents. Cationic antibacterial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanism of action, which often involves the disruption of bacterial cell membranes.[1][2] A key feature of many potent AMPs is a high content of positively charged amino acids, particularly arginine.[3]

The guanidinium group of the arginine side chain, with a pKa of approximately 12.5, is protonated under physiological conditions, conferring a positive charge to the peptide.[4] This cationic nature is crucial for the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[5] Beyond simple electrostatic attraction, the guanidinium group's ability to form multiple hydrogen bonds with phosphate head groups on the lipid bilayer is thought to enhance peptide-membrane interactions, facilitating membrane permeabilization and subsequent bacterial cell death.[2] Studies have shown that increasing the arginine content in AMPs can lead to enhanced antimicrobial activity, including increased membrane permeabilization and, in some cases, improved translocation into the bacterial cell to interact with intracellular targets.[1][6]

The chemical synthesis of arginine-rich peptides, however, presents unique challenges. The highly basic and nucleophilic nature of the guanidinium side chain requires robust protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) protection strategy, a cornerstone of SPPS, offers a reliable method for synthesizing these complex biomolecules.[7] This technical guide provides a comprehensive overview and detailed protocols for the application of Boc-L-arginine in the synthesis of antibacterial peptides.

Strategic Considerations: Selecting the Appropriate Boc-L-Arginine Derivative

The choice of the side-chain protecting group for arginine is a critical decision in Boc-SPPS. The ideal protecting group should be stable throughout the synthesis cycles but readily removable during the final cleavage step without degrading the peptide.

Commonly Used Boc-L-Arginine Derivatives

| Derivative | Side-Chain Protecting Group | Key Characteristics |

| Boc-L-Arg(Tos)-OH | Tosyl (Tos) | - Most commonly used arginine derivative in Boc-SPPS.[8]- The tosyl group is stable to the trifluoroacetic acid (TFA) used for Nα-Boc deprotection.[9]- Requires strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for cleavage.[8][9] |

| Boc-L-Arg(NO2)-OH | Nitro (NO2) | - Offers good side-chain protection.- Can be removed with HF.[10] |

| Boc-L-Arg(Boc)2-OH | Di-tert-butyloxycarbonyl (Boc)2 | - Offers the advantage of having the side-chain protection removed by TFA, the same reagent used for Nα-Boc deprotection, potentially allowing for a milder final cleavage.[10] |

The Challenge of δ-Lactam Formation

A significant side reaction during the activation of arginine derivatives for coupling is the formation of a δ-lactam, which terminates the peptide chain. This intramolecular cyclization is particularly problematic with certain protecting groups and activation methods. Careful selection of coupling reagents and reaction conditions is crucial to minimize this unwanted side reaction.

Experimental Workflow: From Resin to Purified Peptide

The following diagram illustrates the general workflow for the solid-phase synthesis of an antibacterial peptide using Boc-L-arginine.

Caption: General workflow for Boc-SPPS of antibacterial peptides.

Detailed Protocols

This section provides detailed step-by-step protocols for the manual solid-phase synthesis of an arginine-rich antibacterial peptide using Boc-L-Arg(Tos)-OH on a Merrifield resin.

Protocol 1: Resin Preparation and First Amino Acid Attachment

-

Resin Swelling: Swell 1 gram of Merrifield resin (chloromethylated polystyrene) in dichloromethane (DCM) for 1 hour in a reaction vessel. Drain the DCM.

-

First Amino Acid Attachment (Cesium Salt Method):

-

Prepare the cesium salt of the C-terminal Boc-protected amino acid by reacting it with cesium carbonate.

-

Add the dried Boc-amino acid cesium salt (1.0 equivalent based on the resin's chlorine substitution) to the swollen resin in dimethylformamide (DMF).

-

Shake the mixture at 50°C for 24 hours.[11]

-

Filter the resin and wash thoroughly with DMF, 50% aqueous DMF, 50% aqueous methanol, and finally methanol.[11]

-

Dry the resin under vacuum.

-

Protocol 2: Peptide Chain Elongation (One Coupling Cycle)

This cycle is repeated for each amino acid in the peptide sequence.

-

Nα-Boc Deprotection:

-

Wash the peptide-resin with DCM.

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 5 minutes.[12]

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-25 minutes.[12]

-

Filter the resin and wash with DCM (3 times) and isopropanol (IPA) (2 times).[12]

-

-

Neutralization:

-

Wash the resin with DCM.

-

Add a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM and agitate for 2 minutes. Repeat this step.

-

Wash the resin thoroughly with DCM to remove excess base.

-

-

Amino Acid Coupling (Using Boc-L-Arg(Tos)-OH):

-

In a separate vial, dissolve Boc-L-Arg(Tos)-OH (3 equivalents relative to the resin loading), 1-hydroxybenzotriazole (HOBt) (3 equivalents), and N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) in DMF. Pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To ensure complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the peptide-resin with DMF (3-5 times) and DCM (3 times).

-

Protocol 3: Cleavage and Deprotection (HF Cleavage)

Safety Precaution: Anhydrous hydrogen fluoride (HF) is extremely hazardous and requires specialized equipment and stringent safety protocols. This procedure must be performed by trained personnel in a properly equipped laboratory.

-

Preparation: Dry the peptide-resin thoroughly under high vacuum overnight.

-

HF Cleavage:

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add scavengers such as anisole or p-cresol to protect sensitive amino acids.

-

Cool the apparatus to -5 to 0°C.

-

Distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Remove the HF by vacuum evaporation.

-

-

Peptide Precipitation and Washing:

-

Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

-

Precipitate the crude peptide by adding the ether washings to a larger volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether several times to remove residual scavengers.

-

Dry the crude peptide under vacuum.

-

Protocol 4: Peptide Purification by RP-HPLC

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of aqueous 0.1% TFA. If solubility is an issue, a small amount of acetonitrile (ACN) can be added. Filter the solution through a 0.45 µm filter.

-

HPLC Conditions:

-

System: A preparative reverse-phase high-performance liquid chromatography (RP-HPLC) system.

-

Column: A C18 stationary phase is commonly used for peptide purification.[13]

-

Mobile Phase A: 0.1% TFA in water.[14]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[14]

-

Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over a specified time (e.g., 5% to 65% B over 60 minutes). The optimal gradient should be developed on an analytical scale first.[14]

-

Detection: UV absorbance at 210-220 nm.[13]

-

-

Purification: Inject the peptide solution onto the equilibrated column and collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

-

Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the final purified peptide as a white powder.[13]

Protocol 5: Characterization by Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Mass Spectrometry Analysis:

Case Study: Synthesis of an Arginine-Rich Antibacterial Peptide

To illustrate the application of these protocols, let's consider the synthesis of a hypothetical arginine-rich antibacterial peptide, "Arg-Peptide-1," with the sequence: Arg-Arg-Trp-Gln-Arg-Phe-Arg-Arg-NH2.

-

Synthesis Strategy: Boc-SPPS on a Rink Amide MBHA resin to yield a C-terminal amide. Boc-L-Arg(Tos)-OH would be used for the arginine residues.

-

Expected Molecular Weight: The theoretical molecular weight would be calculated based on the amino acid composition.

-

Purification: RP-HPLC would be used to purify the crude peptide.

-

Characterization: ESI-mass spectrometry would be used to confirm the molecular weight of the purified peptide.

-

Biological Activity: The purified peptide would then be tested for its minimum inhibitory concentration (MIC) against various bacterial strains (e.g., E. coli, S. aureus) to determine its antimicrobial potency.

Troubleshooting Common Issues in the Synthesis of Arginine-Rich Peptides

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Coupling Efficiency | - Steric hindrance from the bulky side-chain protecting group.- Peptide aggregation. | - Use a more potent coupling reagent (e.g., HATU, HBTU).- Double couple the arginine residues.- Perform the coupling at a slightly elevated temperature. |

| Incomplete Deprotection of Side Chains | - Insufficient reaction time or temperature during HF cleavage.- Multiple arginine residues requiring longer deprotection. | - Increase the HF cleavage time.[9]- Ensure proper scavenger cocktail is used. |

| Peptide Aggregation | - Hydrophobic nature of the peptide sequence. | - Synthesize on a low-substitution resin.- Use chaotropic salts or special solvents during synthesis. |

| Side Reactions with Tryptophan | - Alkylation of the tryptophan indole ring by cleaved protecting groups. | - Use appropriate scavengers (e.g., thioanisole) during cleavage. |

Conclusion

The synthesis of arginine-rich antibacterial peptides is a critical area of research in the fight against antibiotic resistance. The Boc-SPPS strategy, particularly with the use of Boc-L-Arg(Tos)-OH, provides a robust and well-established methodology for producing these complex peptides. While challenges such as low coupling efficiency and the need for harsh cleavage conditions exist, careful optimization of protocols and the use of appropriate reagents can lead to the successful synthesis of high-purity peptides. The detailed protocols and troubleshooting guide provided herein serve as a valuable resource for researchers and drug development professionals venturing into this exciting and important field.

References